molecular formula C7H16OSi B15468765 Silane, trimethyl(2-methyl-1-oxopropyl)- CAS No. 56583-93-8

Silane, trimethyl(2-methyl-1-oxopropyl)-

Cat. No.: B15468765
CAS No.: 56583-93-8
M. Wt: 144.29 g/mol
InChI Key: ABIQHYNNIAFDOT-UHFFFAOYSA-N
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Description

"Silane, trimethyl(2-methyl-1-oxopropyl)-" is an organosilicon compound characterized by a trimethylsilyl group attached to a 2-methyl-1-oxopropyl substituent. This structure combines the hydrophobic and electron-donating properties of the trimethylsilyl group with the ketone functionality of the 2-methyl-1-oxopropyl moiety. The ketone group may enable further reactivity, such as condensation or nucleophilic addition, distinguishing it from other organosilanes .

Properties

CAS No.

56583-93-8

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

2-methyl-1-trimethylsilylpropan-1-one

InChI

InChI=1S/C7H16OSi/c1-6(2)7(8)9(3,4)5/h6H,1-5H3

InChI Key

ABIQHYNNIAFDOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "Silane, trimethyl(2-methyl-1-oxopropyl)-" and related organosilicon compounds derived from the evidence:

Compound Name (CAS if available) Molecular Formula Substituents Reactivity Profile Key Applications References
Trimethyl(2-methyl-1-oxopropyl)silane C₇H₁₆O₂Si (inferred) 2-methyl-1-oxopropyl Moderate hydrolysis; ketone reactivity Polymer crosslinking, surface coatings
[(2R,3R)-3-Methoxy-1-oxo-2,3-diphenylpropyl]trimethylsilane (626235-41-4) C₁₉H₂₄O₂Si Methoxy, diphenyl, ketone Sterically hindered; low hydrolysis Chiral synthesis, asymmetric catalysis
Triethoxy silane () C₆H₁₈O₃Si Ethoxy groups High hydrolysis (sol-gel precursor) Hydrophobic coatings, adhesives
Trichloroethyl silane () C₂H₅Cl₃Si Chloroethyl Very high hydrolysis; corrosive Coupling agents, intermediate synthesis
Perfluorodecyl trimethoxy silane (70815-20-2) C₁₃H₁₃F₁₇O₃Si Fluorinated alkyl chain Hydrophobic; chemical resistance Water-repellent coatings, textiles

Key Findings:

Substituent Effects :

  • The ketone group in the target compound enables unique reactivity (e.g., forming Schiff bases or participating in Michael additions), unlike triethoxy or trichloro silanes, which primarily undergo hydrolysis .
  • Steric hindrance in the diphenyl-methoxy variant (CAS 626235-41-4) reduces its hydrolysis rate compared to the less bulky target compound .

Hydrolysis and Stability: Triethoxy silane () hydrolyzes rapidly in moisture, forming silanol networks, while the target compound’s ketone group may slow hydrolysis, favoring stability in non-aqueous environments . Trichloroethyl silane () exhibits extreme reactivity due to electron-withdrawing Cl groups, making it unsuitable for applications requiring controlled curing .

Functional Applications: Fluorinated silanes () excel in extreme hydrophobicity and thermal stability, whereas the target compound’s ketone group offers compatibility with polar substrates (e.g., epoxy resins) .

Research Insights and Regulatory Considerations

  • Toxicity and Safety : Unlike lead-containing silanes (e.g., trimethyl(triphenylplumbylmethyl)silane in ), the target compound avoids heavy-metal toxicity, aligning with green chemistry trends .
  • Environmental Impact: Fluorinated silanes () face scrutiny due to PFAS regulations, whereas non-fluorinated variants like the target compound may offer safer alternatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trimethyl(2-methyl-1-oxopropyl)silane, and how do steric effects influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves hydrosilylation of 2-methyl-1-oxopropene with trimethylsilane in the presence of a platinum catalyst (e.g., Karstedt catalyst). Steric hindrance from the trimethylsilane group may slow the reaction, requiring extended reaction times (24–48 hours) or elevated temperatures (60–80°C) . Monitor reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track Si–H bond disappearance (~2100 cm⁻¹). Use triethylamine (Et₃N) as a proton scavenger to minimize side reactions .

Q. How can researchers confirm the structural integrity of trimethyl(2-methyl-1-oxopropyl)silane using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the trimethylsilyl group (δ 0.1–0.3 ppm, singlet) and the 2-methyl-1-oxopropyl moiety (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for COCH₂).
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 205–210 ppm, while the silicon-bound carbons resonate at δ 0–5 ppm.
  • FTIR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and Si–C bonds (1250–800 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What solvent systems are compatible with this silane for use in organometallic reactions?

  • Methodological Answer : Tetrahydrofuran (THF) and dichloromethane (DCM) are ideal due to their inertness toward silicon centers. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the Si–O bond. Class 2 solvents (e.g., toluene, ethyl acetate) are acceptable for purification .

Advanced Research Questions

Q. How does the electron-withdrawing ketone group in trimethyl(2-methyl-1-oxopropyl)silane influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The ketone group activates the silane for nucleophilic substitution by polarizing the Si–C bond. For example, in Pd-catalyzed couplings (e.g., Hiyama coupling), pre-activation with fluoride ions (e.g., TBAF) cleaves the Si–C bond, generating a transient nucleophile. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and ligand ratios (e.g., 1:4 Pd:ligand) to mitigate side reactions from competing ketone coordination .

Q. What computational methods are suitable for modeling the hydrolysis kinetics of this silane, and how do substituents affect stability?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model hydrolysis pathways. The trimethyl group increases hydrophobicity, slowing water penetration, while the ketone enhances electrophilicity at silicon. Compare activation energies (ΔG‡) for hydrolysis in aqueous vs. nonpolar environments. Validate with experimental kinetic studies under controlled pH (e.g., buffered solutions at pH 5–9) .

Q. How can contradictions in reported catalytic activity data for this silane be resolved?

  • Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual platinum catalysts) or moisture. Implement rigorous purification (e.g., column chromatography over activated alumina) and characterize purity via GC-MS (>98%). Re-evaluate catalytic performance under inert conditions (glovebox, Schlenk line) to isolate silane-specific effects .

Data Analysis and Experimental Design

Q. What strategies optimize the use of trimethyl(2-methyl-1-oxopropyl)silane in surface modification applications?

  • Methodological Answer : For self-assembled monolayers (SAMs), pre-treat substrates (e.g., glass, SiO₂) with oxygen plasma to generate hydroxyl groups. Use a 2% v/v silane solution in anhydrous toluene, and incubate at 70°C for 12 hours. Characterize SAM quality via contact angle measurements (>100° for hydrophobic surfaces) and X-ray photoelectron spectroscopy (XPS) to confirm Si–O–Si linkages .

Q. How do temperature and catalyst loading impact the regioselectivity of hydrosilylation reactions involving this silane?

  • Methodological Answer : Higher temperatures (80–100°C) favor anti-Markovnikov addition due to thermodynamic control, while lower temperatures (20–40°C) promote Markovnikov selectivity under kinetic control. Screen catalyst loadings (0.5–5 mol%) to balance selectivity and reaction rate. Use ¹H NMR to quantify α vs. β adduct ratios .

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